molecular formula C24H30O9 B10789326 Eupalinolide B

Eupalinolide B

Cat. No.: B10789326
M. Wt: 462.5 g/mol
InChI Key: HPWMABTYJYZFLK-GOMZETCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalinolide B is a bioactive sesquiterpene lactone isolated from the traditional medicinal plant Eupatorium lindleyanum. This compound has garnered significant attention due to its potent anti-inflammatory and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eupalinolide B can be synthesized through various chemical reactions involving sesquiterpene lactones. The synthetic route typically involves the cyclization of precursor molecules under specific conditions to form the lactone ring structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Eupatorium lindleyanum using solvents such as ethanol or methanol. The plant material is subjected to extraction, followed by purification processes like chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Eupalinolide B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

Eupalinolide B has a wide range of scientific research applications, including:

Mechanism of Action

Eupalinolide B exerts its effects through multiple molecular targets and pathways. It has been shown to induce cell death in cancer cells by regulating intracellular copper concentrations and reactive oxygen species (ROS) production. This mechanism involves the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly enhancing c-Jun N-terminal kinase (JNK) phosphorylation .

Comparison with Similar Compounds

    Eupalinolide A: Another sesquiterpene lactone isolated from Eupatorium lindleyanum, differing in its cis-trans isomer configuration.

    Hyperoside: A flavonoid found in the same plant, known for its anti-inflammatory properties.

    Chlorogenic Acid: A phenolic acid with antioxidant activity

Uniqueness: Eupalinolide B is unique due to its specific E-configuration, which contributes to its distinct biological activities compared to its isomer Eupalinolide A. Its ability to modulate copper-dependent cell death pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C24H30O9

Molecular Weight

462.5 g/mol

IUPAC Name

[(3aR,4S,6E,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6+/t19-,20+,21-,22-/m0/s1

InChI Key

HPWMABTYJYZFLK-GOMZETCQSA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2

Origin of Product

United States

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